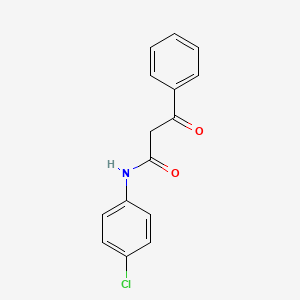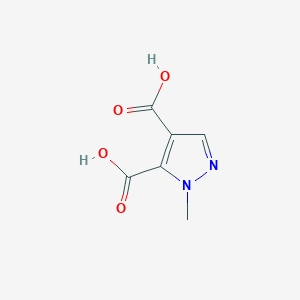![molecular formula C7H6BrN3O2S B2670012 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide CAS No. 1936017-68-3](/img/structure/B2670012.png)
5-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide is a chemical compound that is part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives . It is a heterocyclic molecule that can be utilized as a pharmaceutical building block .
Synthesis Analysis
The compound 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine, a related compound, was obtained by a one-step substitution reaction . The synthesis method reported so far is to react under strong bases such as potassium hydroxide, sodium hydroxide, and sodium hydroxide, while the method used in this paper is based on triethylamine and carried out under the condition of catalyst 4-dimethylaminopyridine (DMAP) .Molecular Structure Analysis
The molecular formula of 5-bromo-1H-pyrrolo[2,3-b]pyridine is C7H5BrN2 . The structure of the compound was confirmed by 1H NMR, 13C NMR, FTIR, and X-ray diffraction . The structure of the compound contains fused six-membered pyridine and five-membered pyrrole rings forming the essentially planar aza-indole skeleton .Chemical Reactions Analysis
The compound 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine was synthesized using a one-step reaction route . The reaction was completed by stirring for 2 hours at 40°C, followed by several steps of washing, drying, filtering, and recrystallization .Physical And Chemical Properties Analysis
The molecular weight of 5-bromo-1H-pyrrolo[2,3-b]pyridine is 197.032 Da . The compound appears as a white to yellow to orange powder . The melting point of a related compound, 5-Bromo-7-azaindole, is between 176.8-177.3°C .Scientific Research Applications
Synthesis and Characterization for Antimicrobial and Antioxidant Applications
A series of sulfonamide derivatives, including structures related to 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide, were synthesized and evaluated for their antibacterial and antioxidant properties. These compounds exhibited significant activity against both Gram-positive and Gram-negative bacterial strains, as well as notable antioxidant scavenging activities, highlighting their potential as candidates for the development of new antimicrobial and antioxidant agents (Variya, Panchal, & Patel, 2019).
Enantioselective Catalysis for Drug Synthesis
Research on enantioselective bromoaminocyclization of unsaturated sulfonamides has demonstrated the synthesis of enantioenriched pyrrolidines with high yield and enantiomeric excess. This process, facilitated by amino-thiocarbamate catalysts, underscores the importance of this compound and its derivatives in the synthesis of lactams, which are crucial intermediates in pharmaceutical manufacturing (Zhou, Chen, Tan, & Yeung, 2011).
Antitumor Activity and Kinase Inhibition
Derivatives of this compound have been explored for their antitumor activities, particularly through inhibition of PI3Kα kinase. The stereoisomers of these compounds were synthesized and their structures confirmed by various methods, including X-ray analysis. Their impact on PI3Kα kinase activity and anticancer properties were investigated, revealing that they possess significant potential as antitumor agents (Zhou, Li, Yan, Du, Sun, & Sun, 2015).
Radioprotective and Antitumor Sulfonamides
Novel sulfonamides containing pyrrolo[2,3-d]pyrimidines and pyrrolo[2,3-b]pyridine structures have been evaluated for their radioprotective and antitumor activities. Some compounds within this class demonstrated more potent antitumor activities than the reference drug, doxorubicin, and also showed radioprotective effects, highlighting their therapeutic potential in oncology and radioprotection (Ghorab, Noaman, Ismail, Heiba, Ammar, & Sayed, 2006).
Chemoselective Synthesis Techniques
Chiral pyrrolidinyl sulfonamides have been utilized to promote the conjugate addition-elimination reaction between activated allylic bromides and 1,3-dicarbonyl compounds, yielding highly functionalized products. This chemoselective synthesis technique not only highlights the versatility of sulfonamides in organic synthesis but also offers pathways to synthesize a variety of enantiomerically pure compounds efficiently (Xu, Fu, Low, Goh, Jiang, & Tan, 2008).
Mechanism of Action
While the specific mechanism of action for 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide is not mentioned in the search results, it’s worth noting that 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 . This suggests that these compounds could potentially be used in cancer therapy.
Safety and Hazards
Future Directions
Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy . The development of novel 7-azaindole derivatives, including 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide, could potentially lead to new treatments for cancer.
properties
IUPAC Name |
5-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O2S/c8-4-1-5-6(14(9,12)13)3-11-7(5)10-2-4/h1-3H,(H,10,11)(H2,9,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLNSWJIZIBRAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)S(=O)(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-chloro-5-fluorophenyl)methanone](/img/structure/B2669929.png)
![Methyl 3-(4-cyano-3-methyl-1-piperidin-1-ylpyrido[1,2-a]benzimidazol-2-yl)propanoate](/img/structure/B2669933.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-oxoindolin-5-yl)acrylamide](/img/structure/B2669934.png)
![[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone](/img/structure/B2669938.png)



![4-[4-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol](/img/structure/B2669943.png)
![Spiro[chromene-2,3'-pyrrolidine] hydrochloride](/img/structure/B2669944.png)

![3,5-dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2669946.png)

![[1-(Pyridin-3-ylmethyl)cyclobutyl]methanamine](/img/structure/B2669949.png)
![3-[4-[2-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2669950.png)